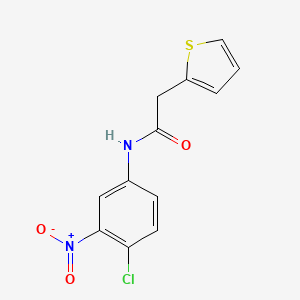

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide

Description

N-(4-Chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-chloro-3-nitrophenyl group linked via an acetamide bridge to a thiophene ring. Such derivatives are often explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to interact with biological targets like enzymes or receptors .

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPMVTXUMWDGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, forming 4-chloro-3-nitroaniline.

Acylation: The nitrated product is then acylated with thiophene-2-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium methoxide, potassium tert-butoxide

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

Reduction: 4-amino-3-nitrophenyl-2-(thiophen-2-yl)acetamide

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Thiophene sulfoxides or sulfones

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

(a) N-(4-Chlorophenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (5d)

- Key Differences: Incorporates a phenoxy linker and an α,β-unsaturated ketone group adjacent to the thiophene.

- Impact: The extended conjugation may enhance UV absorption and alter redox properties compared to the target compound. The phenoxy group could influence solubility and binding interactions .

(b) N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Key Differences : Bromine replaces chlorine at the phenyl para position; lacks the nitro group.

- Impact: Bromine’s larger atomic radius may improve hydrophobic interactions in biological systems but reduce electronegativity compared to chlorine.

(c) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Key Differences: Features a cyano group on the thiophene ring instead of the nitro-chlorophenyl system.

- Impact: The cyano group introduces strong electron-withdrawing effects localized on the thiophene, altering electronic distribution and possibly enhancing stability or binding specificity .

(d) N-(4-Methoxyphenyl)-2-(thiophen-2-yl)acetamide Derivatives

- Key Differences : Methoxy groups replace chloro and nitro substituents.

- Such derivatives have shown notable anticancer activity in MTT assays .

Anticancer Activity

- Compound 7d (N-{5-[2-(4-Methoxyphenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide derivative) : Exhibits IC₅₀ = 1.8 µM against Caco-2 cells, attributed to the thiadiazole and methoxyphenyl groups enhancing DNA intercalation .

- N-(4-Chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide : Predicted to show higher cytotoxicity due to nitro group-induced DNA alkylation, though experimental data is pending.

Antimicrobial Activity

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: Display potent antibacterial activity (MIC = 0.5–2 µg/mL) against S. aureus and E. coli .

- Target Compound : The nitro group may confer additional nitroreductase-mediated antibacterial effects, but this requires validation.

Physicochemical Properties

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves two main steps:

- Nitration : The precursor, 4-chloroaniline, is nitrated to form 4-chloro-3-nitroaniline.

- Acylation : This nitrated product is then acylated with thiophene-2-acetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

Chemical Structure : The compound features a chloro and nitro group on the phenyl ring, along with a thiophene moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity . Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. For instance, studies have shown that such compounds can interfere with bacterial cell wall synthesis or protein function, leading to their antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. In vitro evaluations have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

- Leukemia (MOLT-4)

- Colon Cancer (SW-620)

- CNS Cancer (SF-539)

- Melanoma (SK-MEL-5)

The mechanism of action appears to involve inducing apoptosis in cancer cells through the activation of specific molecular pathways. Notably, the presence of the nitro group is essential for achieving these anticancer effects .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Activity Evaluated | Key Findings | Cell Lines Tested |

|---|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition against E. coli and S. aureus | E. coli, S. aureus |

| Study 2 | Anticancer | GI50 values around 1.57 μM against leukemia cells | MOLT-4, SW-620 |

| Study 3 | Cytotoxicity | Induced apoptosis in melanoma cells | SK-MEL-5 |

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was shown to have a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ceftriaxone against several gram-positive and gram-negative bacteria.

- Anticancer Mechanism : A detailed investigation into its anticancer properties revealed that the compound effectively reduced cell viability in MOLT-4 cells by over 50% at concentrations as low as 1 μM after 48 hours of exposure. The study suggested that the compound activates apoptotic pathways, leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.